molecular formula C13H15BrClN B8738390 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Cat. No.: B8738390
M. Wt: 300.62 g/mol
InChI Key: HBKJAXWFUVAFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane is a useful research compound. Its molecular formula is C13H15BrClN and its molecular weight is 300.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15BrClN

Molecular Weight

300.62 g/mol

IUPAC Name

2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile

InChI

InChI=1S/C13H15BrClN/c1-2-3-8-13(9-14,10-16)11-4-6-12(15)7-5-11/h4-7H,2-3,8-9H2,1H3

InChI Key

HBKJAXWFUVAFLD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CBr)(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 300 ml three neck flask fitted with a mechanical stirrer, thermometer and addition funnel was added 20.8 gm (0.1 mol) of (p-chlorophenyl)hexanenitrile, 34.8 gm (0.2 mol) of methylene bromide and 50 ml of DMSO. To the reaction flask was added 24 ml of 50% (w/w) sodium hydroxide, dropwise over a 35 minute period. Upon completion of the reaction, it was quenched by adding 500 ml of water. The aqueous mixture was extracted three times with ether, then the combined ether extracts were washed three times with water and once with brine. The organic phase was dried over sodium sulfate, filtered and the solvent removed by rotary evaporation yielding 22.6 gm of a yellow oil.
[Compound]
Name
three
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
34.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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